3-Methyl-3-butenyl caffeate
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Overview
Description
3-Methyl-3-butenyl caffeate is an organic compound that belongs to the class of phenolic esters This compound is characterized by the presence of a dihydroxyphenyl group attached to an acrylic acid moiety, which is further esterified with a 3-methyl-3-butenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-butenyl caffeate can be achieved through esterification reactions. One common method involves the reaction of 3-(3,4-Dihydroxyphenyl)acrylic acid with 3-methyl-3-butenol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-butenyl caffeate undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The acrylic acid moiety can be reduced to form saturated esters.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Saturated esters.
Substitution: Various substituted phenolic esters.
Scientific Research Applications
3-Methyl-3-butenyl caffeate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 3-Methyl-3-butenyl caffeate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The dihydroxyphenyl group can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroxyphenyl)acrylic acid: Lacks the esterified 3-methyl-3-butenyl group.
3,4-Dihydroxyphenylacetic acid: Contains an acetic acid moiety instead of acrylic acid.
Caffeic acid: Similar structure but with different esterification.
Uniqueness
3-Methyl-3-butenyl caffeate is unique due to its specific esterification, which imparts distinct chemical and biological properties. The presence of the 3-methyl-3-butenyl group enhances its lipophilicity and potential interactions with biological membranes.
Properties
Molecular Formula |
C14H16O4 |
---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
3-methylbut-3-enyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H16O4/c1-10(2)7-8-18-14(17)6-4-11-3-5-12(15)13(16)9-11/h3-6,9,15-16H,1,7-8H2,2H3/b6-4+ |
InChI Key |
APFXJJMDUXKKAG-GQCTYLIASA-N |
SMILES |
CC(=C)CCOC(=O)C=CC1=CC(=C(C=C1)O)O |
Isomeric SMILES |
CC(=C)CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O |
Canonical SMILES |
CC(=C)CCOC(=O)C=CC1=CC(=C(C=C1)O)O |
Synonyms |
3-methyl-3-butenyl caffeate prenyl caffeate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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